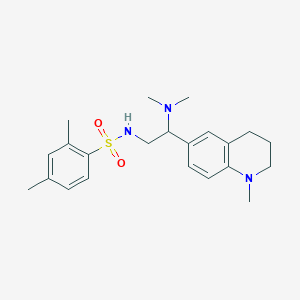
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features suggest a wide range of biological activities, particularly in the context of cancer treatment and modulation of immune responses.
Structural Overview
The molecular formula of this compound is C23H33N5O2, indicating the presence of multiple functional groups that contribute to its biological interactions. The compound includes:
- A tetrahydroquinoline moiety , which is known for its role in various biological activities.
- A dimethylamino group , which enhances solubility and may interact with biological receptors.
- A benzenesulfonamide group , which is often associated with antibacterial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The following mechanisms have been proposed based on current research:
- Receptor Modulation : The dimethylamino group can form hydrogen bonds and electrostatic interactions with various receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Immune Response Regulation : Preliminary studies suggest that it may affect T-cell activation and regulatory pathways, making it a candidate for cancer immunotherapy.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antitumor Effects : In a recent study involving human cancer cell lines, the compound showed significant cytotoxicity with an IC50 value below 10 µM. This suggests strong potential as an anticancer agent.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assay to assess viability.
-
Immune Response Evaluation : Research conducted on murine models indicated that administration of the compound resulted in increased activation of CD8+ T cells while downregulating regulatory T cells (Tregs), suggesting a shift towards a more robust immune response against tumors.
- Findings : Flow cytometry analysis revealed a significant increase in effector T cell markers post-treatment.
-
Enzyme Inhibition Studies : The compound was tested for its ability to inhibit enzymes involved in the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation.
- Results : Inhibition was observed at concentrations as low as 5 µM, indicating potential therapeutic applications in inflammatory diseases as well.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-11-22(17(2)13-16)28(26,27)23-15-21(24(3)4)19-9-10-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMLADKNPHXPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














